molecular formula C11H7F3OS B6383776 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol CAS No. 1261983-92-9

3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol

Cat. No.: B6383776
CAS No.: 1261983-92-9
M. Wt: 244.23 g/mol
InChI Key: MYGWOACWMRDLPQ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol is an organic compound that features a thiophene ring and a trifluoromethyl group attached to a phenol moiety

Properties

IUPAC Name

3-thiophen-3-yl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3OS/c12-11(13,14)9-3-8(4-10(15)5-9)7-1-2-16-6-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGWOACWMRDLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686495
Record name 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-92-9
Record name 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, where phenol is used as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophenes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydrothiophenes.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-fused molecule with extended π-conjugation.

Uniqueness

3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for applications in organic electronics and medicinal chemistry.

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